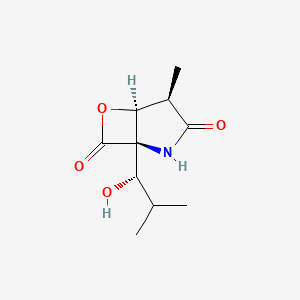
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide, also known as DMAA, is a synthetic compound that has been widely used as a dietary supplement and pre-workout stimulant. DMAA has been the subject of much scientific research due to its potential as a performance-enhancing drug.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide, also known as N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyphenyl)ethanediamide:
Pharmacological Research
This compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets. Researchers investigate its efficacy as a potential therapeutic agent for treating diseases such as cancer, neurological disorders, and infections. Its structure allows it to bind to specific receptors or enzymes, making it a candidate for drug development .
Chemical Synthesis
In the field of organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure, featuring both dimethylamino and methoxyphenyl groups, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
Researchers explore the use of this compound in the development of new materials. Its chemical properties make it suitable for creating polymers, coatings, and other materials with specific desired characteristics. Studies focus on its potential to enhance the durability, flexibility, and functionality of these materials .
Biochemical Assays
This compound is utilized in various biochemical assays to study enzyme activity, protein interactions, and cellular processes. Its ability to act as a substrate or inhibitor in these assays helps researchers understand the underlying mechanisms of biological systems and identify potential therapeutic targets .
Environmental Science
In environmental research, this compound is investigated for its potential impact on ecosystems and its role in pollution control. Studies examine its degradation pathways, toxicity, and interactions with environmental components, contributing to the development of strategies for mitigating its environmental impact .
Agricultural Science
In agriculture, this compound is explored for its potential use as a pesticide or plant growth regulator. Studies focus on its efficacy in controlling pests, enhancing crop yields, and improving plant health, contributing to sustainable agricultural practices.
These diverse applications highlight the compound’s versatility and significance in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Pharmacological Research Chemical Synthesis Material Science Biochemical Assays Environmental Science : Analytical Chemistry : Neuroscience Research : Agricultural Science
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-22(2)15-10-8-14(9-11-15)12-13-20-18(23)19(24)21-16-6-4-5-7-17(16)25-3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVNFLCLOMIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2662012.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)


![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
